molecular formula C23H26N2O3S B2406253 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 898416-73-4

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2406253
CAS RN: 898416-73-4
M. Wt: 410.53
InChI Key: YZGZRKOWKXZSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H26N2O3S and its molecular weight is 410.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Synthesis

Research on related compounds, such as gliquidone and other dihydroisoquinoline derivatives, highlights the significance of these molecules in synthetic chemistry. The intramolecular interactions and hydrogen bonds they form can lead to the development of new synthetic methodologies and the exploration of their reactivity and stability in various chemical environments (Gelbrich, Haddow, & Griesser, 2011).

Biological Activities and Therapeutic Potential

Isoquinoline derivatives have been studied for their potential therapeutic properties. For instance, their ability to inhibit human carbonic anhydrases, with implications for treating conditions like glaucoma and edema, suggests that similar compounds could be explored for their therapeutic efficacy (Mader et al., 2011). Additionally, studies on the synthesis and cytotoxicity of novel annulated dihydroisoquinoline heterocycles against various cancer cell lines indicate that such compounds may have potential as anticancer agents (Saleh et al., 2020).

Antimicrobial and Antifungal Applications

Compounds with a furan or isoquinoline moiety have been evaluated for their antimicrobial and antifungal activities. The development of new sulfonamide derivatives has shown promising results against a range of bacterial and fungal pathogens, suggesting potential applications in combating infectious diseases (Bonilla-Castañeda et al., 2022).

Environmental and Analytical Chemistry

The detection and analysis of pharmaceutical compounds in wastewater streams have also been a focus of research. The development of sensitive and selective analytical methods for such compounds can aid in monitoring and mitigating environmental pollution. This research underscores the importance of chemical synthesis and analytical chemistry in environmental science (Deegan et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor is most important in the biology of diseases like cancer, particularly prostate cancer.

Mode of Action

This compound acts as an androgen receptor antagonist . It binds to the androgen receptor and inhibits its action, which can lead to a decrease in the effects of androgen hormones. This can be particularly beneficial in conditions where androgen hormones are a contributing factor, such as prostate cancer.

Pharmacokinetics

It is known to be soluble in dmso , which suggests it may have good bioavailability

Result of Action

The compound effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express the androgen receptor . This suggests that it may have potential as a therapeutic agent in the treatment of prostate cancer.

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-17-9-10-18(2)23(14-17)29(26,27)24-15-21(22-8-5-13-28-22)25-12-11-19-6-3-4-7-20(19)16-25/h3-10,13-14,21,24H,11-12,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGZRKOWKXZSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.